

The Pharmacological Profile of PSB-1114 Tetrasodium: An In-Depth Technical Guide

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Compound of Interest

Compound Name: PSB-1114 tetrasodium

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1114 tetrasodium is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides such as ATP and UTP.[1][2] As a stable and selective pharmacological tool, PSB-1114 is invaluable for elucidating the physiological and pathophysiological roles of the P2Y2 receptor.[3] This receptor is implicated in a wide range of biological processes, including inflammation, wound healing, and neuroprotection, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the pharmacological profile of **PSB-1114 tetrasodium**, including its receptor affinity and selectivity, signaling pathways, and detailed experimental protocols.

Core Pharmacological Profile

PSB-1114 is a derivative of UTP, specifically 4-Thiouridine-5'-O-(β , γ -difluoromethylene)triphosphate. Its chemical structure confers both high potency at the P2Y2 receptor and enhanced stability against enzymatic degradation by ectonucleotidases compared to endogenous ligands.

Physicochemical Properties

Property	Value
Chemical Name	4-Thiouridine-5'-O-(β,γ -difluoromethylene)triphosphate tetrasodium salt
Molecular Formula	C ₁₀ H ₁₁ F ₂ N ₂ Na ₄ O ₁₃ P ₃ S
Molecular Weight	622.14 g/mol [2]
Purity	≥98% (HPLC)[2]
Solubility	Soluble in water[2]
Storage	Store at -80°C[2]

Receptor Affinity and Selectivity

PSB-1114 exhibits high potency and selectivity for the human P2Y2 receptor. Its agonist activity is significantly lower at other related P2Y receptor subtypes, such as P2Y4 and P2Y6.

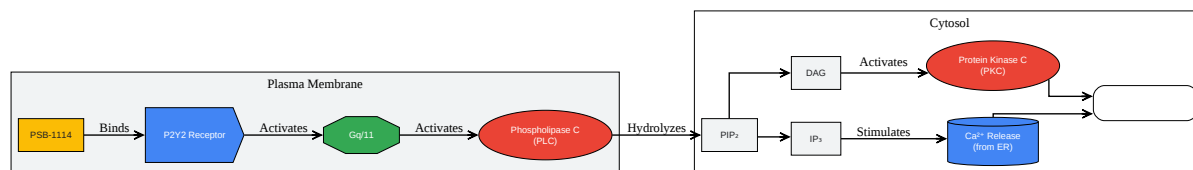
Quantitative Agonist Potency

Receptor Subtype	EC ₅₀ (μM)	Selectivity vs. P2Y2
P2Y2	0.134[1][2]	-
P2Y4	>10	>75-fold
P2Y6	>10	>75-fold

EC₅₀ values are typically determined using in vitro calcium mobilization assays in cell lines recombinantly expressing the human P2Y receptor subtypes.

Signaling Pathways

Activation of the P2Y2 receptor by PSB-1114 initiates a cascade of intracellular signaling events primarily through the coupling to Gq/11 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]



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P2Y2 Receptor Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a typical fluorescence-based calcium mobilization assay using a FLIPR® (Fluorometric Imaging Plate Reader) system to determine the potency of PSB-1114 at the P2Y2 receptor.

1. Cell Culture and Plating:

- Culture human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y2 receptor in appropriate media.
- Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g.,

Hanks' Balanced Salt Solution with 20 mM HEPES).

- Remove the cell culture medium from the plates and add the dye loading buffer to each well.
- Incubate the plates for 60 minutes at 37°C, protected from light.

3. Compound Preparation:

- Prepare a stock solution of **PSB-1114 tetrasodium** in an appropriate solvent (e.g., water).
- Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for the dose-response curve.

4. FLIPR® Assay:

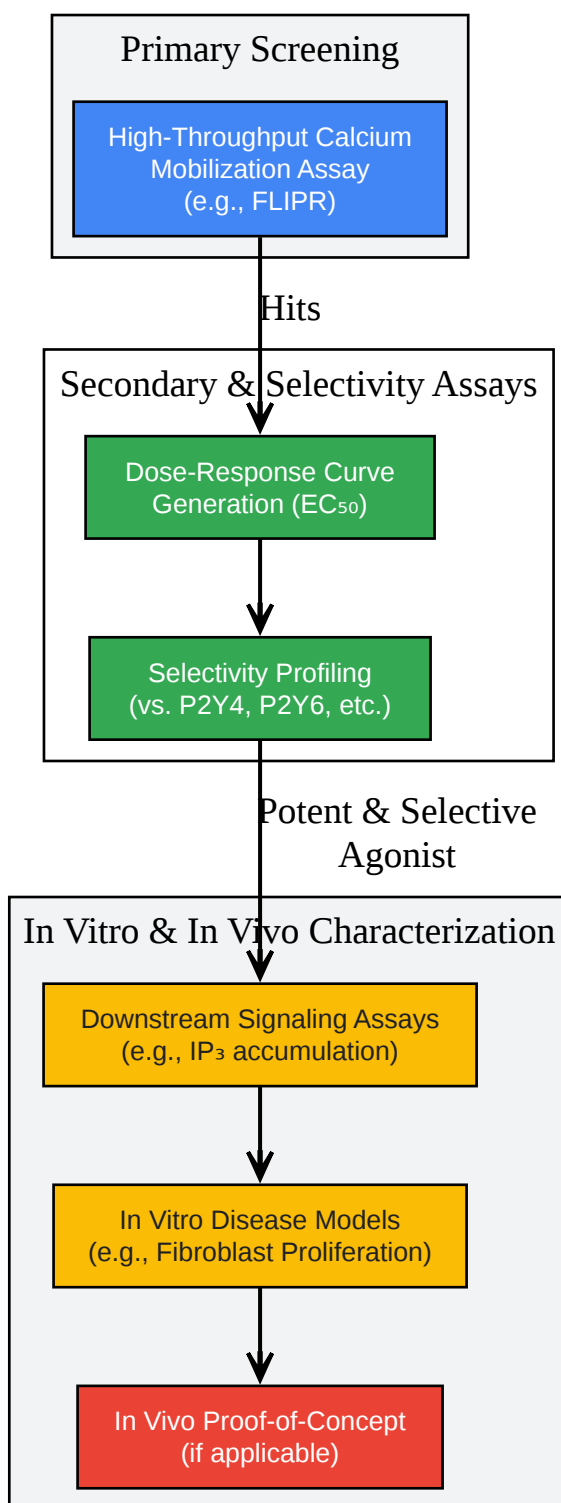
- Place the cell plate and the compound plate into the FLIPR® instrument.
- Set the instrument parameters for baseline fluorescence reading, followed by the addition of the compound solutions.
- Record the fluorescence intensity before and after the addition of PSB-1114. The change in fluorescence corresponds to the increase in intracellular calcium.

5. Data Analysis:

- The increase in fluorescence is plotted against the logarithm of the PSB-1114 concentration.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value.

Experimental and Screening Workflow

The pharmacological characterization of a P2Y₂ receptor agonist like PSB-1114 typically follows a multi-stage workflow, from initial screening to in-depth profiling.



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Pharmacological Profiling Workflow for a P2Y2 Agonist

In Vivo Studies

While extensive in vivo pharmacokinetic and pharmacodynamic data for PSB-1114 are not widely published, it has been utilized in in vitro studies with primary cells to investigate its effects in a more physiologically relevant context. For instance, PSB-1114 has been used to stimulate P2Y2 receptors in primary skeletal muscle fibroblasts.[5] In these studies, activation of the P2Y2 receptor by PSB-1114 led to increased proliferation and the expression of profibrotic markers, an effect that was blocked by a selective P2Y2 receptor antagonist.[5] This demonstrates the utility of PSB-1114 in probing the function of the P2Y2 receptor in cellular processes relevant to disease states such as fibrosis.

Conclusion

PSB-1114 tetrasodium is a highly valuable research tool for the study of P2Y2 receptor pharmacology. Its potency, selectivity, and metabolic stability make it superior to endogenous agonists for in vitro and potentially in vivo investigations. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to effectively utilize PSB-1114 in their studies of P2Y2 receptor signaling and its role in health and disease.

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